Ethyl 5-chloro-2-oxoindoline-1-carboxylate
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Overview
Description
Ethyl 5-chloro-2-oxoindoline-1-carboxylate is a chemical compound belonging to the indoline family. Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a chloro substituent at the 5-position and an ethyl ester group at the 1-position, making it a valuable intermediate in the synthesis of various pharmaceuticals and bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-chloro-2-oxoindoline-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5-chloro-2-nitrobenzaldehyde with ethyl glycinate hydrochloride in the presence of a base, followed by reduction and cyclization steps . The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as palladium on carbon for the reduction step.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the synthesis process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-chloro-2-oxoindoline-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl or amine groups.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indoline derivatives, which can be further functionalized for specific applications in medicinal chemistry and material science.
Scientific Research Applications
Ethyl 5-chloro-2-oxoindoline-1-carboxylate has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects.
Medicine: It is a precursor in the synthesis of pharmaceuticals, including anticancer and antimicrobial agents.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 5-chloro-2-oxoindoline-1-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, the compound may act as an inhibitor or modulator of enzymes or receptors involved in disease pathways. For example, it can inhibit certain kinases or proteases, leading to the suppression of cancer cell proliferation or microbial growth. The exact molecular targets and pathways depend on the specific application and the structure of the final bioactive molecule derived from this compound .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-oxoindoline-1-carboxylate: Lacks the chloro substituent, making it less reactive in certain substitution reactions.
5-Bromo-2-oxoindoline-1-carboxylate: Contains a bromo substituent instead of chloro, which can affect its reactivity and biological activity.
2-Oxoindoline-1-carboxylate: The parent compound without any halogen substituents, offering different reactivity and applications.
Uniqueness
Ethyl 5-chloro-2-oxoindoline-1-carboxylate is unique due to the presence of the chloro substituent, which enhances its reactivity in nucleophilic substitution reactions.
Properties
Molecular Formula |
C11H10ClNO3 |
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Molecular Weight |
239.65 g/mol |
IUPAC Name |
ethyl 5-chloro-2-oxo-3H-indole-1-carboxylate |
InChI |
InChI=1S/C11H10ClNO3/c1-2-16-11(15)13-9-4-3-8(12)5-7(9)6-10(13)14/h3-5H,2,6H2,1H3 |
InChI Key |
CISWMYIMMKQBSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1C(=O)CC2=C1C=CC(=C2)Cl |
Origin of Product |
United States |
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